molecular formula C18H19FN2O3S B11120997 ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11120997
M. Wt: 362.4 g/mol
InChI Key: JGHUJBTWFZJUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate is then reacted with an appropriate β-dicarbonyl compound in the presence of a base to form the fused thiazolopyrimidine structure.

    Introduction of Substituents: The specific substituents, such as the ethyl, fluorophenyl, and methyl groups, are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are typically used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying thiazolopyrimidine chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolopyrimidine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a key enzyme in a microbial pathway, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which can significantly influence its chemical properties and biological activities. The presence of the fluorophenyl group, for instance, can enhance its lipophilicity and potentially its ability to cross biological membranes, making it a promising candidate for drug development.

Biological Activity

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C26H25FN2O3SC_{26}H_{25}FN_2O_3S, and it features a thiazolo-pyrimidine core structure. The presence of a fluorine atom and various aromatic substituents enhances its pharmacological properties. The compound's unique arrangement contributes to its stability and reactivity, which are critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions under reflux conditions using solvents such as acetic acid or DMF. The synthesis process often yields high purity and good yields, making it suitable for further biological testing .

Biological Activity

The biological activities associated with thiazolo-pyrimidine derivatives are extensive. This compound has been studied for various pharmacological effects:

1. Antimicrobial Activity:

  • Compounds with similar thiazolo-pyrimidine structures have shown significant antibacterial activity against various strains including Escherichia coli and Mycobacterium smegmatis. The presence of electron-withdrawing groups like fluorine generally enhances antimicrobial potency .

2. Anticancer Properties:

  • Research indicates that thiazolo-pyrimidine derivatives may exhibit anticancer activities through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

3. Anti-inflammatory Effects:

  • Some studies have suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

StudyFindings
Alam et al. (2010) Demonstrated broad-spectrum antibacterial activity in thiazolo-pyrimidines with structural modifications enhancing efficacy.
Jotani et al. (2009) Reported anti-inflammatory effects in thiazolo-pyrimidine derivatives, highlighting their potential in treating chronic inflammation.
Recent In Silico Studies Predicted acute toxicity and biological activity profiles for various thiazolo-pyrimidines, indicating favorable safety margins for specific derivatives .

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19FN2O3S/c1-4-13-16(22)21-15(11-6-8-12(19)9-7-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3

InChI Key

JGHUJBTWFZJUNW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.